Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate
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Overview
Description
Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate is a chemical compound belonging to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of a cyanopyridine moiety attached to the piperidine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate typically involves the reaction of ethyl piperidine-4-carboxylate with 5-cyanopyridine under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually heated to reflux to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the development of bioactive molecules and as a building block for drug discovery.
Medicine: It is investigated for its potential therapeutic properties, including its role in the synthesis of novel drugs targeting specific biological pathways.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
- Ethyl 1-(pyrazin-2-yl)piperidine-4-carboxylate
- Ethyl 1-(pyridin-2-yl)piperidine-4-carboxylate
- Ethyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate
Comparison: Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate is unique due to the presence of the cyanopyridine moiety, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for specific research and industrial applications .
Properties
CAS No. |
799557-74-7 |
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Molecular Formula |
C14H17N3O2 |
Molecular Weight |
259.30 g/mol |
IUPAC Name |
ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate |
InChI |
InChI=1S/C14H17N3O2/c1-2-19-14(18)12-5-7-17(8-6-12)13-4-3-11(9-15)10-16-13/h3-4,10,12H,2,5-8H2,1H3 |
InChI Key |
LFPMXWZMTOFOQS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=NC=C(C=C2)C#N |
Origin of Product |
United States |
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